N-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

soluble epoxide hydrolase quinazolinone-7-carboxamide amide SAR

Many labs default to the cheapest N-benzyl or N-(pyridin-3-ylmethyl) quinazolinone congener as a class representative, but published SAR shows that the exocyclic amide substituent shifts sEH IC₅₀ by >10-fold and antibacterial MIC from 0.125-8 µg/mL against MRSA purely as a function of peripheral substitution. This compound closes a specific gap: the furan-2-ylmethyl group provides a unique oxygen-heteroaromatic H-bond acceptor absent in carbocyclic benzyl analogs and electronically distinct from pyridylmethyl variants. No furan-2-ylmethyl amide variant has been systematically profiled against sEH or clinically relevant EGFR mutants (L858R, T790M). • Unique furan-oxygen H-bond geometry for probing sEH active-site residues (Tyr383, Asp335) • Estimated AlogP ≈ 2.8-balanced membrane penetration without excessive non-specific binding • Enables head-to-head mutant vs. wild-type EGFR selectivity profiling vs. morpholino amide benchmarks (IC₅₀ 6.12 nM)

Molecular Formula C20H15N3O3
Molecular Weight 345.4 g/mol
Cat. No. B12172799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC20H15N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CO4
InChIInChI=1S/C20H15N3O3/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)
InChIKeyXOYIXXOJKGFHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144427-85-9) is a fully synthetic small molecule built on the 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide scaffold . This scaffold belongs to the broader quinazolin-4(3H)-one class, which is extensively exploited in medicinal chemistry for enzyme inhibition, particularly against soluble epoxide hydrolase (sEH), EGFR kinase, and bacterial targets . The compound distinguishes itself from the numerous N-alkyl/benzyl analogs within the same sub-series by incorporating a furan-2-ylmethyl moiety at the exocyclic amide nitrogen—a heteroaromatic substituent that introduces distinct electronic and hydrogen-bonding features relative to simple benzyl or pyridylmethyl congeners . With a molecular formula of C20H15N3O3 and a molecular weight of 345.4 g/mol, it occupies a favourable mid-range property space for fragment- or lead-oriented screening libraries .

Why N-Benzyl or N-Pyridylmethyl Analogs Cannot Substitute for N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide in Focused Screening


Within the 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide sub-series, the exocyclic amide substituent is a primary driver of both target engagement and selectivity. Published structure–activity relationship (SAR) data on closely related quinazolinone-7-carboxamides demonstrate that even minor alterations to the amide fragment—such as replacing a thiobenzyl group with a simple alkyl chain—can shift sEH IC50 values by more than an order of magnitude . Analogously, antibacterial 3-phenylquinazolin-4(3H)-one derivatives exhibit MIC values spanning 0.125–8 µg/mL against Staphylococcus aureus purely as a function of peripheral substitution . Consequently, the common procurement practice of selecting the cheapest available N-benzyl (CAS 1144488-97-0) or N-(pyridin-3-ylmethyl) (CAS 1144487-92-2) congener as a “class representative” is scientifically indefensible. The furan-2-ylmethyl group in the target compound provides a unique oxygen-heteroaromatic hydrogen-bond acceptor that is absent in carbocyclic benzyl analogs and electronically distinct from the nitrogen-heteroaromatic pyridylmethyl variants . Without compound-specific quantitative data, any biological readout obtained with a substitute lacks fidelity to this chemotype.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Versus Closest Analogs


Furan-2-ylmethyl vs. Benzyl Amide Substituent: Divergent sEH Inhibitory Potential Inferred from Class-Level SAR

A systematic SAR investigation of quinazoline-4(3H)-one-7-carboxamide derivatives established that the amide fragment flanking the quinazolinone nucleus is a critical determinant of sEH inhibition potency, with optimized compounds achieving IC50 values of 0.30–0.66 µM . In that study, the nature of the amide substituent—whether thiobenzyl, alkyl, or heteroaryl—dictated not only potency but also selectivity over FLAP (5-lipoxygenase-activating protein). The target compound's furan-2-ylmethyl group provides a heteroaromatic oxygen atom capable of acting as a hydrogen-bond acceptor, a feature that is structurally absent in the N-benzyl analog (CAS 1144488-97-0) and fundamentally distinct from the nitrogen-based hydrogen-bond acceptor in the N-(pyridin-3-ylmethyl) analog (CAS 1144487-92-2) . Although compound-specific sEH IC50 data are not yet publicly available for the target molecule, the class-level SAR predicts that the furan oxygen will engage the sEH active site differently than either the benzyl or pyridylmethyl congeners, making direct potency extrapolation unreliable .

soluble epoxide hydrolase quinazolinone-7-carboxamide amide SAR

EGFR Kinase Inhibition: Benchmarking Against Morpholino-Quinazoline Amides Demonstrates the Target Compound's Underexplored Potential

A focused series of amide analogues of quinazoline carboxylate was evaluated for EGFR inhibition, with the morpholino-substituted quinazoline amide (compound 10) achieving an IC50 of 6.12 nM—comparable to the clinical standards erlotinib and gefitinib . All amide analogues in that series exhibited potent EGFR inhibition in the low nanomolar range, confirming that the quinazoline-carboxamide scaffold is intrinsically competent for ATP-competitive EGFR binding. The target compound retains the identical 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide core but replaces the morpholino amide with a furan-2-ylmethyl amide. While no head-to-head EGFR IC50 comparison exists, the furan-2-ylmethyl group is expected to modulate the amide's conformational preference and electron density at the carbonyl oxygen, which participates in the hinge-region hydrogen-bonding network with Met793 of EGFR . This structural distinction from the morpholino benchmark creates a defensible rationale for including the target compound in EGFR-focused screening decks alongside, rather than in place of, the nanomolar lead.

EGFR kinase quinazoline carboxamide antiproliferative

Antibacterial Activity: Structural Positioning Within the 3-Phenylquinazolin-4(3H)-one Class Showing MIC Ranges of 0.125–8 µg/mL Against MRSA/VRSA

A series of 3-phenylquinazolin-4(3H)-one derivatives was evaluated against the ESKAP pathogen panel and multidrug-resistant Staphylococcus aureus, with several compounds (4a, 4c, 4e, 4f, 4g, 4i, 4o, 4p) exhibiting MIC values of 0.125–8 µg/mL against S. aureus, including VRSA strains . Select compounds demonstrated favourable selectivity indices (SI = 40–>200) relative to Vero cell cytotoxicity (CC50 >10–>100 µg/mL). The target compound shares the identical 3-phenylquinazolin-4(3H)-one core with these antibacterial leads but carries a 7-carboxamide furan-2-ylmethyl substituent that is absent from the characterized antibacterial series. This structural divergence places the target compound in a unique position: it retains the antibacterial-competent core while introducing an amide substituent whose impact on Gram-positive membrane penetration and target binding remains experimentally unexplored.

antibacterial MRSA 3-phenylquinazolin-4(3H)-one

Physicochemical Differentiation: Furan-2-ylmethyl Imparts Lower logP and Distinct Hydrogen-Bond Acceptor Topology Relative to N-Benzyl and N-(Pyridin-3-ylmethyl) Analogs

Computational comparison of the target compound with its closest commercially available congeners reveals that the furan-2-ylmethyl substituent introduces a ring-oxygen hydrogen-bond acceptor at a geometry distinct from the nitrogen acceptor in the pyridin-3-ylmethyl analog and entirely absent in the N-benzyl analog . The furan oxygen contributes to a predicted lower lipophilicity (estimated AlogP ~2.8) compared with the N-benzyl analog (estimated AlogP ~3.4), based on the heteroaromatic oxygen's polarity contribution . This ~0.6 log unit reduction in lipophilicity is consequential for aqueous solubility, plasma protein binding, and nonspecific binding in biochemical assays. Furthermore, the furan ring's electron-rich character alters the amide carbonyl's electronic environment through through-bond induction, which may subtly modulate the carbonyl oxygen's hydrogen-bond acceptor strength relative to electron-neutral benzyl or electron-deficient pyridyl congeners .

physicochemical properties logP hydrogen-bond acceptor

Highest-Impact Application Scenarios for N-(Furan-2-ylmethyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Based on Quantitative Differentiation Evidence


Focused sEH Inhibitor Screening Deck Expansion with a Furan-Containing Quinazolinone-7-Carboxamide Chemotype

For laboratories engaged in soluble epoxide hydrolase (sEH) drug discovery, the target compound addresses a specific gap: the quinazolinone-7-carboxamide class has produced validated sEH inhibitors with IC50 values of 0.30–0.66 µM, but no furan-2-ylmethyl amide variant has been systematically profiled . Including this compound in a focused screening deck enables exploration of whether the furan oxygen engages the sEH active-site residues (e.g., Tyr383, Asp335) differently than the thiobenzyl or alkyl amides characterized to date. This is a hypothesis-driven procurement decision grounded in published SAR showing that the amide substituent is a potency and selectivity switch within this scaffold.

EGFR Mutant-Selectivity Profiling Using a Structurally Divergent Quinazoline-7-Carboxamide Scaffold

The quinazoline-7-carboxamide core is a recognized EGFR inhibitor pharmacophore, with morpholino amide analogs achieving IC50 values of 6.12 nM against wild-type EGFR . The target compound's furan-2-ylmethyl amide represents a structurally distinct chemotype that has not been evaluated against clinically relevant EGFR mutants (L858R, T790M, exon 19 deletions). Its procurement enables head-to-head mutant-versus-wild-type selectivity profiling, which is mechanistically justified by the different hydrogen-bonding geometry of the furan oxygen compared with the morpholino oxygen in the benchmark compound .

Anti-MRSA Lead Generation Leveraging the 3-Phenylquinazolin-4(3H)-one Core with a Novel 7-Carboxamide Modification

Given that 3-phenylquinazolin-4(3H)-one derivatives have demonstrated MIC values as low as 0.125 µg/mL against MRSA and VRSA with favourable selectivity indices (SI = 40–>200) , the target compound provides a new vector for SAR exploration at the 7-position. The furan-2-ylmethyl carboxamide substituent has not been evaluated in the context of Gram-positive antibacterial activity, and its intermediate lipophilicity (estimated AlogP ~2.8) positions it favourably for membrane penetration without excessive nonspecific binding. This compound is a rational addition to any antibacterial screening set targeting multidrug-resistant Staphylococci.

Physicochemical Property-Based Library Design Featuring Oxygen-Heteroaromatic Hydrogen-Bond Acceptors

For computational chemists and compound library curators, the target compound exemplifies a deliberate physicochemical design principle: incorporation of a furan oxygen as a hydrogen-bond acceptor in place of the nitrogen acceptor found in pyridylmethyl analogs. This substitution yields a predicted ~0.6 log unit reduction in lipophilicity compared with the N-benzyl congener while maintaining the same H-bond acceptor count as the pyridylmethyl analog . Procurement of this compound supports diversity-oriented screening library construction where balanced solubility, target engagement potential, and intellectual property novelty are prioritized over simple structural redundancy with existing analogs.

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